molecular formula C25H24N2O4 B2876280 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 955718-69-1

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2876280
CAS No.: 955718-69-1
M. Wt: 416.477
InChI Key: SHTWZTIGNDAWBF-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 2-(2-methoxyphenoxy)acetamide moiety at position 5.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-21-12-11-18-13-14-27(16-20(18)15-21)25(29)19-7-3-2-4-8-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTWZTIGNDAWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a benzoyl group and a methoxyphenoxy moiety attached to an acetamide functional group. Its molecular formula is C23H25N2O3C_{23}H_{25}N_{2}O_{3} with a molecular weight of approximately 393.46 g/mol. The unique structural attributes of this compound suggest various interactions in biological systems.

Property Value
Molecular FormulaC23H25N2O3C_{23}H_{25}N_{2}O_{3}
Molecular Weight393.46 g/mol
IUPAC NameThis compound

Neuroprotective Effects

Research on related tetrahydroisoquinoline derivatives has indicated potential neuroprotective effects. For instance, compounds with similar structures have been shown to interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are critical in mood regulation and neuroprotection .

Anti-inflammatory Properties

Compounds derived from the tetrahydroisoquinoline framework have also demonstrated anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the tetrahydroisoquinoline core can significantly impact biological activity. For example:

  • Substituent Variations : Changing substituents on the benzoyl or acetamide groups can alter receptor affinity and selectivity.
  • Core Modifications : Variations in the tetrahydroisoquinoline structure itself have been linked to changes in pharmacological profiles, including increased potency against specific targets .

Case Study 1: Inhibition of Neurotransmitter Reuptake

A study investigating a series of tetrahydroisoquinoline derivatives found that certain modifications enhanced their inhibitory effects on SERT, NET, and DAT. This suggests that this compound could potentially exhibit similar or enhanced activity against these targets if properly modified .

Case Study 2: Anti-inflammatory Activity

Another study focused on tetrahydroisoquinoline derivatives demonstrated significant anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in macrophage models. This highlights the potential for this compound to exhibit similar therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroisoquinoline-Based Analogs

Key Examples:
  • N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30): Substituents: Diethylamino and methoxy groups at the aromatic ring. Role: Selective orexin-1 receptor antagonist with 76% synthetic yield . Comparison: The target compound lacks the diethylamino group but shares methoxy and acetamide motifs, suggesting divergent receptor affinities.
  • N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (33): Substituents: Benzylamino group. Role: High-yield (82%) synthesis via benzyl bromide alkylation . Comparison: The benzoyl group in the target compound may confer greater steric hindrance than benzylamino, altering binding kinetics.
Structural Insights:
  • Position 7 Acetamide: The 2-methoxyphenoxy chain differentiates it from dimethoxy-substituted analogs (e.g., compound 30), which prioritize orexin receptor selectivity .

Heterocyclic Acetamide Derivatives

Thiadiazole-Based Compounds ():
  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Melting Point: 135–136°C; Yield: 72% . Comparison: Replacing the thiadiazole core with tetrahydroisoquinoline increases molecular complexity and may enhance CNS penetration.
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Melting Point: 135–136°C; Yield: 85% .
Phenoxy Acetamide Derivatives ():
  • N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamide: Role: Anti-inflammatory and analgesic agent . Comparison: The bicyclic system in these derivatives contrasts with the tetrahydroisoquinoline core, likely altering pharmacokinetic profiles.

Physical Properties

Compound Melting Point (°C) Yield (%) Core Structure
Target Compound Not Reported Not Given Tetrahydroisoquinoline
5k (Thiadiazole analog) 135–136 72 1,3,4-Thiadiazole
5m (Thiadiazole analog) 135–136 85 1,3,4-Thiadiazole
Compound 30 (Orexin antagonist) Not Reported 76 Tetrahydroisoquinoline

Pharmacological and Functional Insights

  • Orexin Receptor Antagonists: Analogs in show substituent-dependent selectivity. The target compound’s benzoyl group may reduce orexin affinity compared to diethylamino-substituted derivatives .
  • Anti-Inflammatory Potential: Phenoxy acetamides in exhibit anti-inflammatory activity, suggesting the target compound could share similar properties if the 2-methoxyphenoxy group engages COX-2 or NF-κB pathways .

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